GPR88 Agonism: Stereochemical Determinants of Allosteric Modulation
The trans-(1R,2R) configuration of 2-(pyridin-2-yl)cyclopropanecarboxylic acid is a prerequisite for GPR88 agonist activity. In HEK293 cells stably expressing GPR88, the racemic mixture 2-PCCA inhibited isoproterenol-stimulated cAMP accumulation with an EC50 of 877 nM [1]. The pure (1R,2R)-enantiomer exhibited substantially enhanced potency, with an EC50 of 603 nM in cell assays and 3 nM in cell-free GTPase Glo assays, confirming stereochemistry-dependent efficacy [2]. The (1S,2S)-enantiomer showed negligible agonist activity, demonstrating that the trans-(1R,2R) stereochemistry is indispensable for functional GPR88 activation [1].
| Evidence Dimension | GPR88 agonist potency (cAMP inhibition) |
|---|---|
| Target Compound Data | EC50 = 603 nM (cellular), 3 nM (cell-free) |
| Comparator Or Baseline | (1S,2S)-enantiomer: negligible activity; Racemic 2-PCCA: EC50 = 877 nM |
| Quantified Difference | Enantiomer >200-fold difference in cellular potency; cell-free vs cellular EC50 shift indicates allosteric mechanism |
| Conditions | HEK293 cells stably expressing GPR88; isoproterenol-stimulated cAMP accumulation assay [1][2] |
Why This Matters
Procurement of stereochemically defined trans-(1R,2R) material is essential for reproducible GPR88 pharmacology; racemic or incorrect stereoisomer batches will yield confounded or null results.
- [1] Jin C, et al. Synthesis, Pharmacological Characterization, and Structure–Activity Relationship Studies of Small Molecular Agonists for the Orphan GPR88 Receptor. ACS Chem Neurosci. 2014;5(7):576-587. doi:10.1021/cn500082p. View Source
- [2] ZFIN ChEBI: (1R,2R)-2-PCCA hydrochloride — EC50 values in cell-free (3 nM) and cellular (603 nM) assays. View Source
